

# Technical Guide: Spectroscopic Characterization of Cyclohexylmethylsulfonate Sodium Salt

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## Compound of Interest

Compound Name: Cyclohexylmethylsulfonate sodium salt  
Cat. No.: B8368366

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## Executive Summary & Chemical Identity

**Cyclohexylmethylsulfonate sodium salt** (Sodium cyclohexylmethanesulfonate) is the sodium salt of cyclohexylmethanesulfonic acid.[1] It is chemically distinct from "Cyclamate" (Sodium cyclohexylsulfamate), although nomenclature confusion exists in some industrial catalogs.[1]

In drug development, this species is most critical as a process-related impurity.[1] It forms via the hydrolysis of cyclohexylmethyl methanesulfonate (a common mesylate ester intermediate used for alkylation) or through the oxidation of residual sulfur species.[1] Its detection and characterization are vital for CMC (Chemistry, Manufacturing, and Controls) submissions.[1]

Property	Detail
Chemical Name	Sodium cyclohexylmethanesulfonate
IUPAC Name	Sodium; cyclohexylmethanesulfonate
Molecular Formula	
Molecular Weight	200.23 g/mol
Anion Mass	177.24 Da ( )
CAS Number	27431-39-6 (Salt) / 4352-27-6 (Acid)
Solubility	Highly soluble in water ( mg/mL), DMSO; sparingly soluble in non-polar organic solvents.[1]

## Spectroscopic Profile (NMR, IR, MS)

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural verification.[1] The molecule lacks aromatic protons, resulting in a spectrum dominated by upfield aliphatic signals.[1]

#### Sample Preparation Protocol

- Solvent: Deuterium Oxide ( ) is preferred due to the salt's high polarity.[1]
- Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) set to 0.00 ppm.[1]
- Concentration: 10–15 mg in 0.6 mL solvent.

#### <sup>1</sup>H NMR Data (

, 400 MHz)

The hallmark signal is the methylene doublet adjacent to the sulfonate group, which is deshielded relative to the ring protons but shielded relative to a mesylate ester (

).<sup>[1]</sup>

Position	(ppm)	Multiplicity	Integral	Coupling ( )	Assignment
H-7	2.75 – 2.85	Doublet (d)	2H	Hz	(Characteristic)
H-1	1.75 – 1.85	Multiplet (m)	1H	-	Cyclohexyl Methine ( )
H-2,6 (eq)	1.65 – 1.75	Broad Doublet	2H	-	Ring Equatorial
H-3,5 (eq)	1.50 – 1.60	Multiplet	2H	-	Ring Equatorial
H-4 (ax)	1.15 – 1.30	Multiplet	1H	-	Ring Axial
H-2,3,5,6	0.95 – 1.10	Multiplet	4H	-	Ring Axial

“

*Expert Insight: In a reaction mixture containing the ester precursor (Cyclohexylmethyl mesylate), the H-7 protons of the ester would appear significantly downfield (~4.0 ppm).<sup>[1]</sup> The shift to ~2.8 ppm confirms hydrolysis to the sulfonate salt.<sup>[1]</sup>*

C NMR Data (

, 100 MHz)

Position	(ppm)	Type	Assignment
C-7	57.5		(Carbon adjacent to sulfur)
C-1	34.8		Cyclohexyl Methine
C-2,6	32.5		Ring -carbons
C-3,5	26.4		Ring -carbons
C-4	26.1		Ring -carbon

## B. Mass Spectrometry (MS)

Mass spectrometry is essential for trace analysis (ppm level) in drug substances.[1]

### Methodology

- Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
- Mobile Phase: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate (volatile buffer).[1]
- Direct Infusion: 5  $\mu$ L/min flow rate.

### MS Data Profile

Ion Species	m/z (Experimental)	Interpretation
	177.1	Molecular Anion ( )
	377.2	Dimer Anion (Cluster)
Fragment	97.0	(Sulfate radical, high energy)
Fragment	80.0	(Sulfite radical)

“

*Diagnostic Logic: The absence of a sodium adduct in positive mode (ESI+) and the strong signal at m/z 177.1 in negative mode confirms the anionic nature of the sulfonate.*[\[1\]](#)

## C. Infrared Spectroscopy (IR)

IR is used for solid-state identification (ID) testing.[\[1\]](#)

### Sample Prep

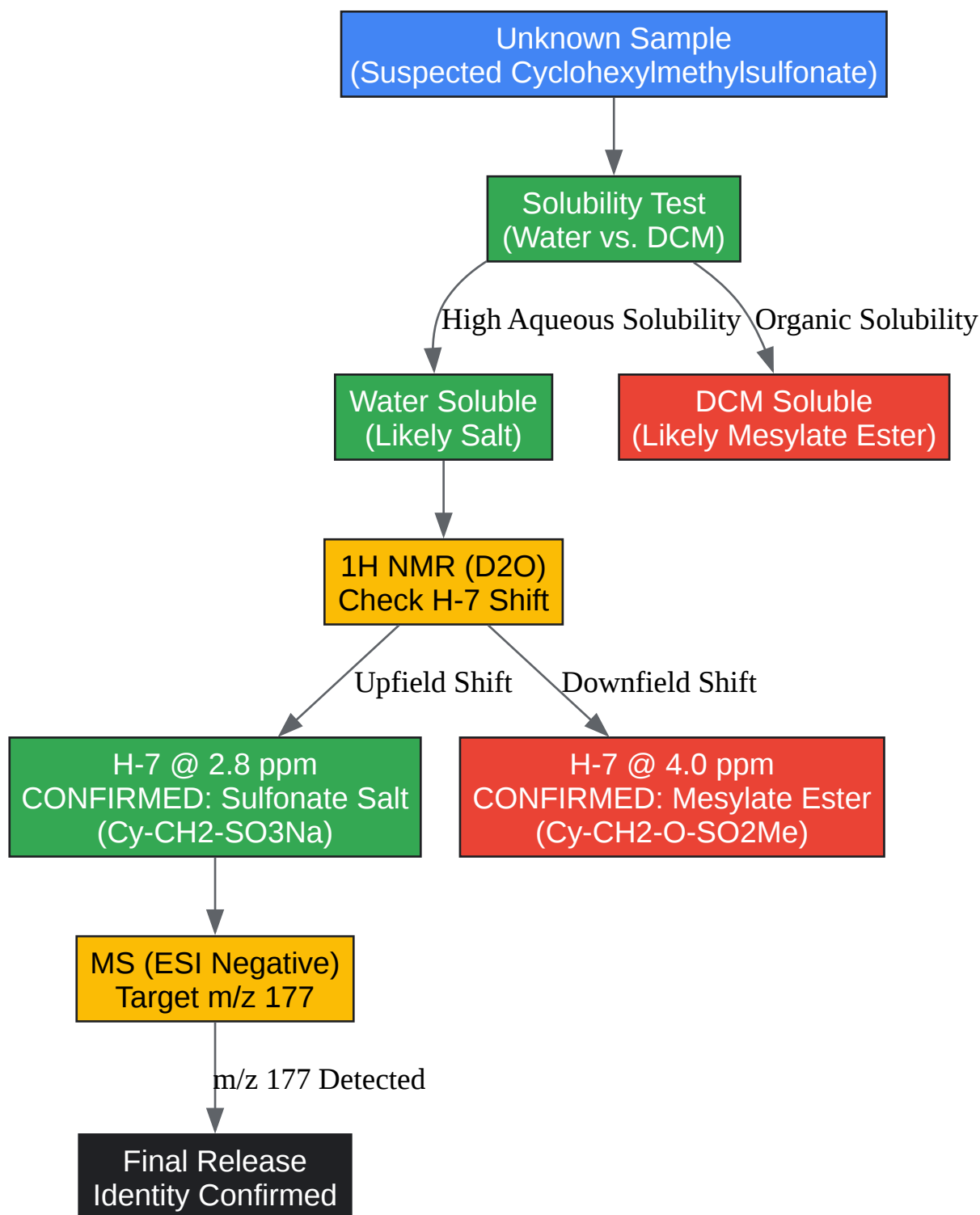
- Technique: KBr Pellet or Diamond ATR (Attenuated Total Reflectance).[\[1\]](#)
- Pre-treatment: Dry sample at 105°C for 2 hours to remove hygroscopic water, which can broaden sulfonate bands.[\[1\]](#)

### Key Absorption Bands

Wavenumber ( )	Intensity	Vibrational Mode
2920, 2850	Strong	C-H Stretching (Cyclohexyl ring)
1175 – 1200	Very Strong	Asymmetric Stretch (Sulfonate)
1050 – 1065	Strong	Symmetric Stretch (Sulfonate)
~600 – 620	Medium	C-S Stretching

## Structural & Analytical Logic Diagram

The following diagram illustrates the logical workflow for confirming the identity of the salt and distinguishing it from its ester precursor.



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Caption: Analytical decision tree for distinguishing Cyclohexylmethylsulfonate Salt from its Mesylate Ester precursor.

## Synthesis & Origin in Drug Development

Understanding the origin of this compound is critical for impurity profiling.

- Primary Route (Intentional):
  - Reagents: Cyclohexylmethyl bromide + Sodium Sulfite ([1])
  - Mechanism: Strecker Sulfonation (substitution).[1]
  - Conditions: Reflux in Ethanol/Water.[1]
- Impurity Route (Unintentional):
  - Scenario: During the synthesis of an API, Cyclohexylmethanol is activated with Methanesulfonyl chloride (MsCl) to form the mesylate ester.[1]
  - Side Reaction: If unreacted mesylate is quenched with aqueous base (NaOH/NaHCO<sub>3</sub>), it typically hydrolyzes back to the alcohol.[1] However, under certain conditions (or if sulfur impurities are present), the sulfonate moiety can detach or rearrange, though the direct formation of the C-sulfonate from the O-sulfonate is rare without specific nucleophiles.[1]
  - More likely: The "Cyclohexylmethylsulfonate" impurity arises from the oxidation of residual disulfide or thiol intermediates ( ) if used in the pathway.[1]

## References

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